N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide
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Overview
Description
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide is a complex heterocyclic compound that combines several bioactive moieties, including pyrazine, imidazole, and indolizine. These structural components are known for their significant biological activities and are often found in various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrazine-imidazole intermediate: This step involves the reaction of pyrazine with imidazole under specific conditions to form the pyrazine-imidazole intermediate.
Coupling with indolizine: The intermediate is then coupled with indolizine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine and imidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive agent due to its structural similarity to known pharmacophores.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to block or activate signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Pyrazine derivatives: Exhibited various biological activities such as antimicrobial, anti-inflammatory, and antiviral effects.
Imidazole derivatives: Widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer activities.
Uniqueness
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide is unique due to its combination of three bioactive moieties, which may result in synergistic effects and enhanced bioactivity compared to individual components. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(14-11-15-3-1-2-8-24(15)13-14)22-7-10-23-9-6-21-17(23)16-12-19-4-5-20-16/h1-6,8-9,11-13H,7,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVDAMIKNQLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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